5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine
Overview
Description
5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is a chemical compound that features a pyridine ring substituted with a fluorophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its interactions with biological targets.
Medicine: Research may focus on its potential therapeutic effects, such as its use in the treatment of certain diseases or conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group and the fluorophenyl group contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
- N-[(4-fluorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-amine
- N-[2-(4-fluorophenyl)ethyl]-5-(trifluoromethyl)pyridin-2-amine
Comparison: Compared to similar compounds, 5-(4-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. This unique structure may result in different chemical properties and biological activities, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2/c13-9-3-1-7(2-4-9)8-5-10(12(14,15)16)11(17)18-6-8/h1-6H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBIBIYLAPZQHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(N=C2)N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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